molecular formula C16H20N2O2 B563931 3-Ethyl-4-methyl-2-oxo-N-(2-phenylethyl)-2,5-dihydro-1H-pyrrole-1-carboxamide CAS No. 247098-18-6

3-Ethyl-4-methyl-2-oxo-N-(2-phenylethyl)-2,5-dihydro-1H-pyrrole-1-carboxamide

Cat. No. B563931
M. Wt: 272.348
InChI Key: VAQWDIFLYGGQLK-UHFFFAOYSA-N
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Description

3-Ethyl-4-methyl-2-oxo-N-(2-phenylethyl)-2,5-dihydro-1H-pyrrole-1-carboxamide, also known as EMO-PEC, is a heterocyclic compound belonging to the pyrrole family. It is a colorless, crystalline solid that is insoluble in water. EMO-PEC is used in scientific research for its ability to act as a ligand for metal ions and its ability to form complexes with the metal ions. It is also used as a catalyst in organic synthesis.

Scientific Research Applications

Stereochemistry in Pharmacology

  • Stereochemistry plays a crucial role in the pharmacological profile of compounds. A study on phenylpiracetam and its methyl derivative explored how the stereochemistry affects their biological properties, indicating that the configuration of stereocenters in molecules could significantly influence their effectiveness in facilitating memory processes and cognitive functions (G. Veinberg et al., 2015).

Bioactive Heterocyclic Compounds

  • Heterocyclic compounds, including pyrrolidin-2-one derivatives, are of great interest due to their diverse biological activities. Research on these compounds, particularly those with specific stereochemistry, has shown promising applications in central nervous system (CNS) agents, suggesting potential research avenues for related pyrrole derivatives in therapeutic applications (Jules Yoda, 2020).

Chemistry of Heterocycles

  • The chemistry of heterocyclic compounds is a vast field with implications for the synthesis of new materials and drugs. Studies have systematically reviewed reactions of arylmethylidene derivatives of furanones with various nucleophiles, producing a range of heterocyclic compounds. This highlights the synthetic versatility of heterocyclic chemistry and potential applications in drug development and material science (I. Kamneva et al., 2018).

Enaminoketones in Heterocyclic Synthesis

  • Enaminoketones and their derivatives serve as important intermediates for the synthesis of various heterocycles, indicative of the potential synthetic applications of related compounds in generating new molecules with possible therapeutic uses (G. Negri et al., 2004).

Ionic Liquids in Chemical Modification

  • Ionic liquids are explored for their use in the chemical modification of cellulose, demonstrating the role of solvent systems in facilitating reactions. This could suggest a methodology for the modification or functionalization of related pyrrole derivatives in material science or pharmaceutical applications (T. Heinze et al., 2008).

properties

IUPAC Name

4-ethyl-3-methyl-5-oxo-N-(2-phenylethyl)-2H-pyrrole-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O2/c1-3-14-12(2)11-18(15(14)19)16(20)17-10-9-13-7-5-4-6-8-13/h4-8H,3,9-11H2,1-2H3,(H,17,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAQWDIFLYGGQLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(CN(C1=O)C(=O)NCCC2=CC=CC=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90652577
Record name 3-Ethyl-4-methyl-2-oxo-N-(2-phenylethyl)-2,5-dihydro-1H-pyrrole-1-carboxamide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Ethyl-4-methyl-2-oxo-N-(2-phenylethyl)-2,5-dihydro-1H-pyrrole-1-carboxamide

CAS RN

247098-18-6
Record name 3-Ethyl-2,5-dihydro-4-methyl-2-oxo-N-(2-phenylethyl)-1H-pyrrole-1-carboxamide
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Record name 3-Ethyl-4-methyl-2-oxo-N-(2-phenylethyl)-2,5-dihydro-1H-pyrrole-1-carboxamide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-Pyrrole-1-carboxamide, 3-ethyl-2,5-dihydro-4-methyl-2-oxo-N-(2-phenylethyl)
Source European Chemicals Agency (ECHA)
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Record name 3-Ethyl-2,5-dihydro-4-methyl-2-oxo-N-(2-phenylethyl)-1H-pyrrole-1-carboxamide
Source FDA Global Substance Registration System (GSRS)
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